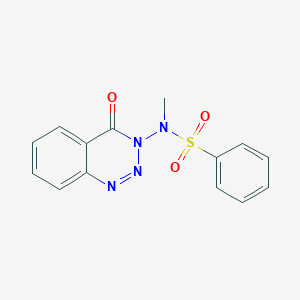![molecular formula C14H12N2O3S B8041241 4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide](/img/structure/B8041241.png)
4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the thienochromene family, known for their unique structural features and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide typically involves multiple steps, starting from the formation of the thienochromene core. One common method includes the cyclization of appropriate precursors under photochemical conditions . The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into various functional groups, including nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions: 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: Electrophilic substitution reactions occur at specific positions on the thienochromene ring.
Common Reagents and Conditions:
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Substitution: Bromination and iodination are common, with reactions occurring at the C-8 atom.
Major Products:
Oxidation: 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Medicine: Explored for its antiulcer, antiallergic, and analgesic properties.
Mechanism of Action
The exact mechanism of action for 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide varies depending on its application. Generally, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines or enzymes .
Comparison with Similar Compounds
- 4H-Thieno[3,2-C]chromene-2-carbaldehyde
- 4H-Thieno[3,2-C]chromene-2-carboxylic acid
Comparison: 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to its analogs, it may offer enhanced potency or selectivity in certain applications .
Properties
IUPAC Name |
N'-acetyl-4H-thieno[3,2-c]chromene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8(17)15-16-14(18)12-6-9-7-19-11-5-3-2-4-10(11)13(9)20-12/h2-6H,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERRJXIAILLIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide](/img/structure/B8041207.png)

![2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate](/img/structure/B8041213.png)



![4,6-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041255.png)

![N-[4-chloro-3-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B8041258.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B8041264.png)
